molecular formula C9H16O2 B12504381 Hept-2-EN-1-YL acetate

Hept-2-EN-1-YL acetate

Cat. No.: B12504381
M. Wt: 156.22 g/mol
InChI Key: AWCPMVVOGVEPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Hept-2-EN-1-YL acetate can be synthesized through various methods. One common synthetic route involves the acetylation of hept-2-en-1-ol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through distillation or chromatography.

Industrial production methods often involve the use of enzymatic resolution techniques. For instance, the enzymatic hydrolysis of racemic this compound using lipases from microorganisms like Pseudomonas fluorescens can yield enantiomerically pure hept-2-en-1-ol, which is then acetylated to produce the desired ester .

Chemical Reactions Analysis

Hept-2-EN-1-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hept-2-en-1-ol and acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield hept-2-en-1-ol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia can produce hept-2-en-1-amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Hept-2-EN-1-YL acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in medicinal formulations.

    Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of hept-2-EN-1-YL acetate involves its interaction with various molecular targets and pathways. As a carboxylic ester, it can undergo hydrolysis to release hept-2-en-1-ol and acetic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Hept-2-EN-1-YL acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of an unsaturated alkyl chain and an ester functional group, which imparts unique chemical reactivity and sensory properties .

Properties

IUPAC Name

hept-2-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCPMVVOGVEPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864724
Record name Hept-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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